1S/C8H17N3O2S/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11/h9H,1-8H2
. This indicates the presence of 8 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule . It has a molecular weight of 219.31 .
1-(Pyrrolidine-1-sulfonyl)piperazine is a chemical compound characterized by the presence of both piperazine and pyrrolidine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The pyrrolidine ring is a versatile scaffold, often utilized to enhance the pharmacological properties of various bioactive molecules. The sulfonyl group contributes to the compound's ability to interact with biological targets, making it a candidate for further research in therapeutic contexts.
1-(Pyrrolidine-1-sulfonyl)piperazine can be synthesized through various methods, typically involving the reaction of piperazine with pyrrolidine derivatives. It is commercially available from chemical suppliers such as Sigma-Aldrich and BenchChem, indicating its relevance in research and development settings.
This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. It can also be classified as a sulfonamide due to the presence of the sulfonyl functional group.
The synthesis of 1-(Pyrrolidine-1-sulfonyl)piperazine typically involves nucleophilic substitution reactions. One common method includes the reaction of piperazine with a sulfonyl chloride or sulfonic acid derivative of pyrrolidine.
The molecular structure of 1-(Pyrrolidine-1-sulfonyl)piperazine consists of a piperazine ring bonded to a pyrrolidine sulfonyl group. The structural formula can be represented as follows:
1-(Pyrrolidine-1-sulfonyl)piperazine can participate in various chemical reactions typical for piperazine derivatives:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity. For example, when reacting with electrophiles, the choice of solvent and temperature can significantly affect the reaction outcome .
The mechanism of action for 1-(Pyrrolidine-1-sulfonyl)piperazine is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The sulfonamide group may facilitate binding through hydrogen bonding or electrostatic interactions.
Research indicates that derivatives containing piperazine and pyrrolidine scaffolds exhibit varying degrees of affinity for targets involved in neuropharmacology and oncology, suggesting that modifications to this structure could enhance its therapeutic potential .
Relevant studies have characterized these properties using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its identity and purity .
1-(Pyrrolidine-1-sulfonyl)piperazine has potential applications in various fields:
1.1. Role of Sulfonamide-Heterocyclic Hybrids in Drug DiscoverySulfonamide-heterocyclic hybrids represent a strategically important class of pharmacophores in modern medicinal chemistry, combining the robust biological activity of sulfonamides with the structural diversity of nitrogen-containing heterocycles. The sulfonamide group (–SO₂–NH–) acts as a versatile linker and hydrogen-bond acceptor/donor, facilitating targeted interactions with enzymatic binding pockets. When integrated with saturated heterocycles like piperazine and pyrrolidine, these hybrids exhibit enhanced physicochemical properties critical for drug-likeness, including improved water solubility (due to increased polar surface area) and balanced lipophilicity [4] [7]. This molecular design has yielded clinically significant agents across therapeutic areas:
Table 1: Bioactive Sulfonamide-Heterocycle Hybrids
Hybrid Structure | Biological Target | Key Activity | Reference |
---|---|---|---|
Triazolopyridine-sulfonamide | Falcipain-2 | Antimalarial (IC₅₀ = 2.24 μM) | [6] |
Chrysin-sulfonylpiperazine | SK-OV-3 cancer cells | Anticancer (IC₅₀ = 12.67 μg/mL) | [4] |
Pyrrolidine-sulfonamide* | Ryanodine receptors | Calcium channel modulation (in silico) | [8] |
Benzofuran-piperidine sulfonamide | M5 receptor | Antagonist (IC₅₀ = 35 nM) | [3] |
Note: 1-(Pyrrolidine-1-sulfonyl)piperazine scaffold implied in design
1.2. Historical Context of Piperazine and Pyrrolidine Scaffolds in Bioactive MoleculesPiperazine and pyrrolidine are privileged saturated nitrogen heterocycles extensively utilized in drug design due to their favorable bioavailability profiles and structural adaptability. Piperazine (1,4-diazacyclohexane) offers two basic nitrogen atoms capable of forming salts for solubility enhancement and serves as a conformational constraint. It appears in >11,800 compounds within the MDDR database, underpinning drugs like aripiprazole (antipsychotic) and sitagliptin (antidiabetic) [4]. Pyrrolidine (tetrahydropyrrole), a five-membered ring, contributes to 3D structural diversity through pseudorotation and introduces chiral centers for stereoselective target interactions [1] [8]. Key historical milestones include:
Table 2: Comparative Pharmacological Profiles of Piperazine vs. Pyrrolidine Scaffolds
Parameter | Piperazine | Pyrrolidine |
---|---|---|
Ring Size | 6-membered (diazacyclohexane) | 5-membered (tetrahydropyrrole) |
pKₐ | N1: 5.6; N4: 9.8 (dibasic) | ~11.3 (monobasic) |
3D Coverage | Chair/boat conformation | Pseudorotation (envelope/twist forms) |
Key Drugs | Aripiprazole, Ofloxacin | Brimonidine, Prolintane |
Therapeutic Roles | Antipsychotics, antifungals, antibacterials | CNS agents, antivirals, enzyme inhibitors |
1.3. Significance of Dual Pharmacophoric Integration (Sulfonyl-Piperazine-Pyrrolidine)The integration of sulfonyl, piperazine, and pyrrolidine moieties into a single chemical entity—exemplified by 1-(pyrrolidine-1-sulfonyl)piperazine—creates a synergistic pharmacophore with enhanced drug-like properties and target versatility. This trifecta leverages:
Table 3: Conformational & Pharmacokinetic Advantages of Sulfonyl-Linked Hybrids
Property | Sulfonyl-Piperazine-Pyrrolidine Hybrid | Non-Hybrid Analog |
---|---|---|
Polar Surface Area | 80–100 Ų | 40–60 Ų |
cLogP | 1.8–2.5 | 0.2–0.8 (piperazine) or 3.0–4.0 (pyrrolidine) |
Metabolic Stability | Low CLₕₑₚ (4–29 mL/min/kg) | High CLₕₑₚ (>50 mL/min/kg) |
Stereogenic Centers | Up to 2 (pyrrolidine-dependent) | 0–1 |
P-gp Efflux Ratio | 32.3 (moderate) | 110 (high) |
The strategic fusion of these pharmacophores positions 1-(pyrrolidine-1-sulfonyl)piperazine as a versatile template for next-generation therapeutics, particularly against multidrug-resistant infections and CNS disorders where conventional scaffolds face limitations.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9